molecular formula C9H11NO4 B12714612 1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline CAS No. 80079-49-8

1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline

Cat. No.: B12714612
CAS No.: 80079-49-8
M. Wt: 197.19 g/mol
InChI Key: ZYOKGXRZPVZCEP-LURJTMIESA-N
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Description

1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline is an organic compound with the molecular formula C10H13NO4 It is a derivative of proline, an amino acid, and features a unique structure that includes both a proline ring and an oxoallyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline typically involves the reaction of proline with methacryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The oxoallyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the oxoallyl group under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted proline derivatives.

Scientific Research Applications

1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the production of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline involves its interaction with specific molecular targets and pathways. The oxoallyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methyl-1-oxoallyl)-5-oxo-D-proline: A stereoisomer with similar chemical properties but different biological activity.

    1-(2-Methyl-1-oxoallyl)-5-hydroxy-L-proline: A hydroxylated derivative with distinct reactivity and applications.

    1-(2-Methyl-1-oxoallyl)-5-oxo-L-pyrrolidine: A structurally related compound with a different ring system.

Uniqueness

1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline is unique due to its combination of a proline ring and an oxoallyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

80079-49-8

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

(2S)-1-(2-methylprop-2-enoyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H11NO4/c1-5(2)8(12)10-6(9(13)14)3-4-7(10)11/h6H,1,3-4H2,2H3,(H,13,14)/t6-/m0/s1

InChI Key

ZYOKGXRZPVZCEP-LURJTMIESA-N

Isomeric SMILES

CC(=C)C(=O)N1[C@@H](CCC1=O)C(=O)O

Canonical SMILES

CC(=C)C(=O)N1C(CCC1=O)C(=O)O

Origin of Product

United States

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